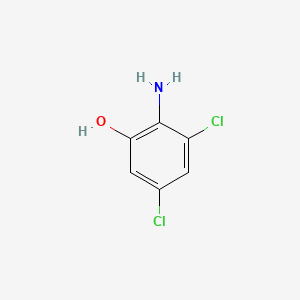

2-Amino-3,5-dichlorophenol

CAS No.:

Cat. No.: VC17398238

Molecular Formula: C6H5Cl2NO

Molecular Weight: 178.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Cl2NO |

|---|---|

| Molecular Weight | 178.01 g/mol |

| IUPAC Name | 2-amino-3,5-dichlorophenol |

| Standard InChI | InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |

| Standard InChI Key | BVWRRBXBWWYODP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1O)N)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Amino-3,5-dichlorophenol belongs to the class of halogenated phenols, featuring a benzene ring substituted with hydroxyl (-OH), amino (-NH), and two chlorine (-Cl) groups at positions 1, 2, 3, and 5, respectively. The spatial arrangement of these substituents significantly influences its electronic and steric properties. The amino group at position 2 introduces basicity, while the chlorine atoms at positions 3 and 5 enhance electronegativity and stability .

Physicochemical Characteristics

Key physicochemical parameters derived from computational and experimental studies include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.016 g/mol |

| Exact Mass | 176.975 g/mol |

| Polar Surface Area (PSA) | 46.25 Ų |

| Partition Coefficient (LogP) | 2.86 |

The relatively high LogP value indicates moderate lipophilicity, suggesting potential permeability across biological membranes. The polar surface area, influenced by the hydroxyl and amino groups, implies solubility in polar solvents such as water and ethanol, though experimental solubility data are absent in the reviewed sources .

Synthesis and Manufacturing Considerations

While the provided sources lack explicit synthetic routes for 2-amino-3,5-dichlorophenol, analogous chlorophenol synthesis strategies offer insights. Chlorophenols are typically synthesized via electrophilic aromatic substitution, where chlorine atoms are introduced to a phenolic ring under controlled conditions. For example, the chlorination of phenol derivatives using chlorinating agents like or in the presence of Lewis acids could theoretically yield halogenated intermediates . Subsequent amination via nucleophilic substitution or reduction of nitro groups might introduce the amino moiety.

Research Gaps and Future Directions

The current literature on 2-amino-3,5-dichlorophenol is sparse, highlighting several critical research needs:

-

Synthetic Optimization: Developing efficient, scalable synthesis methods, particularly green chemistry approaches, to reduce environmental impact.

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activities to explore therapeutic applications.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms to establish safety guidelines.

-

Material Science Applications: Investigating its utility in polymer chemistry or as a ligand in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume